molecular formula C14H18I3N3O6 B12684769 (R*,R*)-(1)-5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide CAS No. 66108-89-2

(R*,R*)-(1)-5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide

Cat. No.: B12684769
CAS No.: 66108-89-2
M. Wt: 705.02 g/mol
InChI Key: KAEGSAWWVYMWIQ-PHDIDXHHSA-N
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Description

EINECS 266-162-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

The preparation of EINECS 266-162-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

EINECS 266-162-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 266-162-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EINECS 266-162-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

EINECS 266-162-1 can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

66108-89-2

Molecular Formula

C14H18I3N3O6

Molecular Weight

705.02 g/mol

IUPAC Name

5-amino-1-N,3-N-bis[(2R)-2,3-dihydroxypropyl]-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)/t5-,6-/m1/s1

InChI Key

KAEGSAWWVYMWIQ-PHDIDXHHSA-N

Isomeric SMILES

C([C@H](CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC[C@H](CO)O)I

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I

Origin of Product

United States

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